Cas no 60870-34-0 (2-(2-Furoyl)-N-phenylhydrazinecarbothioamide)

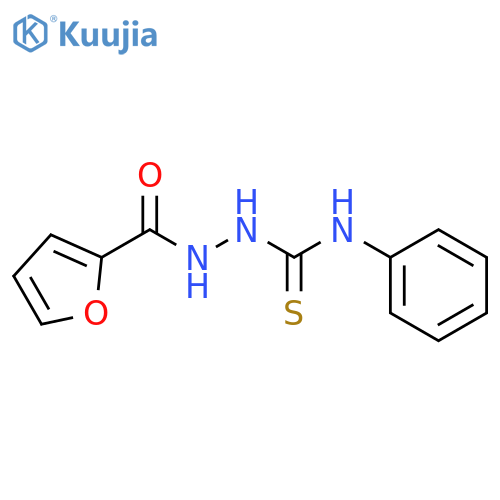

60870-34-0 structure

商品名:2-(2-Furoyl)-N-phenylhydrazinecarbothioamide

CAS番号:60870-34-0

MF:C12H11N3O2S

メガワット:261.299640893936

MDL:MFCD00275320

CID:495150

2-(2-Furoyl)-N-phenylhydrazinecarbothioamide 化学的及び物理的性質

名前と識別子

-

- 2-Furancarboxylic acid, 2-[(phenylamino)thioxomethyl]hydrazide

- 1-(2-furoyl)-4-phenylthiosemicarbazide

- 2-(2-Furoyl)-N-phenylhydrazinecarbothioamide

-

- MDL: MFCD00275320

- ほほえんだ: O=C(NNC(NC1=CC=CC=C1)=S)C2=CC=CO2

2-(2-Furoyl)-N-phenylhydrazinecarbothioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM522776-1g |

2-(Furan-2-carbonyl)-N-phenylhydrazinecarbothioamide |

60870-34-0 | 97% | 1g |

$119 | 2023-02-02 | |

| TRC | F254615-1000mg |

2-(2-Furoyl)-N-phenylhydrazinecarbothioamide |

60870-34-0 | 1g |

$ 315.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385333-1g |

2-(Furan-2-carbonyl)-N-phenylhydrazine-1-carbothioamide |

60870-34-0 | 97% | 1g |

¥1600.00 | 2024-05-07 | |

| A2B Chem LLC | AJ07972-500mg |

2-(2-Furoyl)-n-phenylhydrazinecarbothioamide |

60870-34-0 | >95% | 500mg |

$370.00 | 2024-04-19 | |

| A2B Chem LLC | AJ07972-1g |

2-(2-Furoyl)-n-phenylhydrazinecarbothioamide |

60870-34-0 | >95% | 1g |

$384.00 | 2024-04-19 | |

| Crysdot LLC | CD11094891-5g |

2-(Furan-2-carbonyl)-N-phenylhydrazinecarbothioamide |

60870-34-0 | 97% | 5g |

$306 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385333-5g |

2-(Furan-2-carbonyl)-N-phenylhydrazine-1-carbothioamide |

60870-34-0 | 97% | 5g |

¥5072.00 | 2024-05-07 | |

| Chemenu | CM522776-5g |

2-(Furan-2-carbonyl)-N-phenylhydrazinecarbothioamide |

60870-34-0 | 97% | 5g |

$306 | 2023-02-02 | |

| abcr | AB414177-1 g |

2-(2-Furoyl)-N-phenylhydrazinecarbothioamide |

60870-34-0 | 1g |

€172.20 | 2023-06-16 | ||

| abcr | AB414177-500 mg |

2-(2-Furoyl)-N-phenylhydrazinecarbothioamide |

60870-34-0 | 500MG |

€151.00 | 2023-02-19 |

2-(2-Furoyl)-N-phenylhydrazinecarbothioamide 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

60870-34-0 (2-(2-Furoyl)-N-phenylhydrazinecarbothioamide) 関連製品

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 57707-64-9(2-azidoacetonitrile)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:60870-34-0)2-(2-Furoyl)-N-phenylhydrazinecarbothioamide

清らかである:99%

はかる:5g

価格 ($):485.0